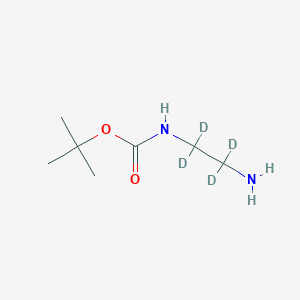
2-Ethynylquinoxaline
Vue d'ensemble
Description
2-Ethynylquinoxaline is a heterocyclic organic compound with the formula C8H6N2. It is a colorless solid that is of interest in organic and medicinal chemistry. This compound is closely related to quinoxaline, a nitrogen-containing heterocyclic aromatic compound. This compound is used in the synthesis of both natural and synthetic compounds, as well as in the development of new drugs.
Applications De Recherche Scientifique
Solvatochromic Fluorescent Properties : 2-Substituted 3-ethynylquinoxalines, synthesized through a four-component process, exhibit pronounced emission solvatochromism, making them highly fluorescent. This property, corroborated by computations at the DFT level, suggests potential applications in fields like optical materials and sensors (Gers et al., 2014).
Enhanced Emission Solvatochromic 3-Ethynylquinoxalines : The synthesis of 2-substituted 3-ethynylquinoxaline chromophores via a one-pot activation-alkynylation-cyclocondensation (AACC) process offers enhanced emission solvatochromicity. This significant spectral range shift, covering blue-green to deep red-orange, is achieved with a single chromophore in a narrow polarity window. Such chromophores could have applications in the development of new dyes and fluorescence-based sensors (Merkt et al., 2018).
Applications in High Temperature Thermoplastics : Bis(ethynylquinoxaline) monomers have been studied for their potential as thermosetting plasticizers in the processing of polyphenylquinoxaline thermoplastics. This novel approach suggests applications in materials science, particularly in the development of high-performance plastics for use in high-temperature environments (Kovar et al., 1977).
Poly(phenylquinoxalines) with Ethynyl Groups : The synthesis of linear poly(phenylquinoxalines) containing pendant ethynyl groups has been reported. These polymers, upon thermal treatment, form insoluble, cross-linked structures with high glass transition temperatures. Although they exhibit processing challenges, they could be useful in applications like high-temperature coatings or as materials resistant to solvents and corrosion (Hergenrother, 1981).
Phosphaquinolines Synthesis : 2-Ethynylanilines treated with P(OPh)3 under metal-free conditions yield phosphaquinolines, showcasing the potential for new heterocycles with applications in pharmaceuticals and fluorophores. This development opens up possibilities in the study of N=P(V) double bonds and their delocalization within cyclic π-electron systems (Vonnegut et al., 2015).
Synthesis of Antidepressants : A series of 3-ethoxyquinoxalin-2-carboxamides were synthesized and evaluated as potential antidepressants. Their pharmacophoric properties against 5-HT(3) receptors suggest their potential application in the development of novel antidepressant drugs (Mahesh et al., 2011).
K-opioid Receptor Agonists : 5-Pyrrolidinyl substituted perhydroquinoxalines have been designed as κ-opioid receptor agonists. These compounds, with high selectivity and full agonism in assays, could find applications in pain management, particularly for peripherally mediated pain (Bourgeois et al., 2014).
Orientations Futures
Quinoxalines, including 2-Ethynylquinoxaline, are likely to continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, such as 2-Ethynylquinoxaline, have been reported to be highly biologically active . More research is needed to identify the specific targets and their roles.
Mode of Action
Quinoxaline derivatives have been known to undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This could potentially influence the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Quinoxaline derivatives have been reported to be involved in various biological activities
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It’s worth noting that the photophysical properties of certain quinoxaline derivatives can be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
2-Ethynylquinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various metal triflates, forming complexes that can be characterized by their complex formation constants . These interactions are crucial for understanding the compound’s potential as a biochemical reagent and its role in catalysis and other biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of quinoxaline, including this compound, exhibit biological activities such as antiviral and anticancer properties . These effects are mediated through the modulation of cellular pathways and the regulation of gene expression, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit different behaviors depending on the experimental conditions, such as solvent polarity and the presence of metal ions . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its biological activity and toxicity . Studying these pathways is essential for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and its effects on target tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell
Propriétés
IUPAC Name |
2-ethynylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXCMSDHQSXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440967 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98813-70-8 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)










